

Application Note: Characterizing Tafamidis Binding to Transthyretin using Isothermal Titration Calorimetry

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Compound of Interest

Compound Name: *Tafamidis*

Cat. No.: *B1682582*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for quantifying the binding thermodynamics of **Tafamidis** to wild-type transthyretin (TTR) using Isothermal Titration Calorimetry (ITC). This assay is crucial for understanding the mechanism of action of **Tafamidis**, a kinetic stabilizer used in the treatment of transthyretin amyloidosis (ATTR).

Introduction

Transthyretin (TTR) is a homotetrameric protein primarily involved in the transport of thyroxine and retinol. Dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of ATTR, a progressive and fatal disease characterized by the deposition of amyloid fibrils in various tissues.^{[1][2]} **Tafamidis** is a therapeutic agent that binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure and inhibiting dissociation.^{[1][3]}

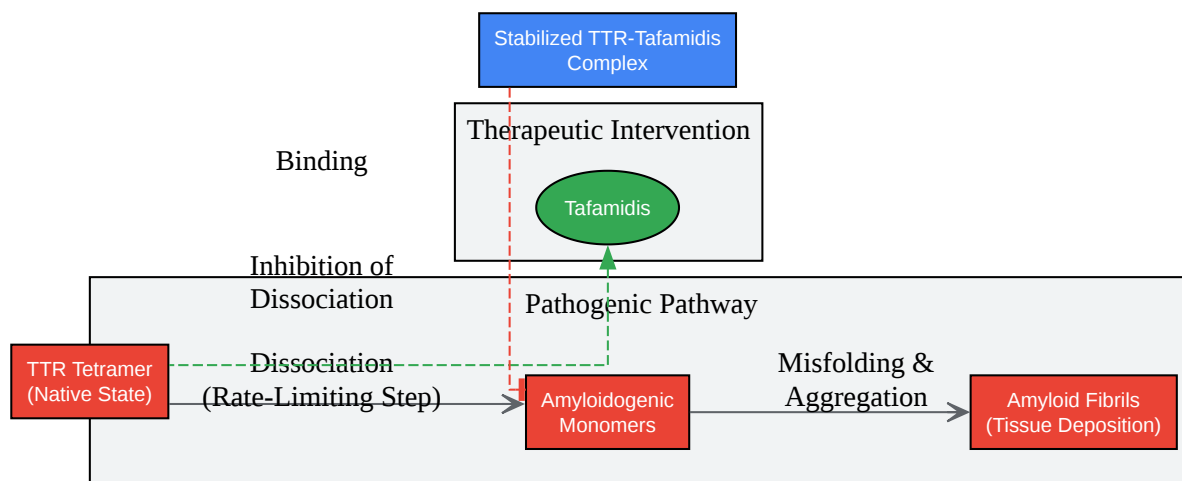
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (K_d), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). This application note details a standardized protocol for characterizing the **Tafamidis**-TTR interaction.

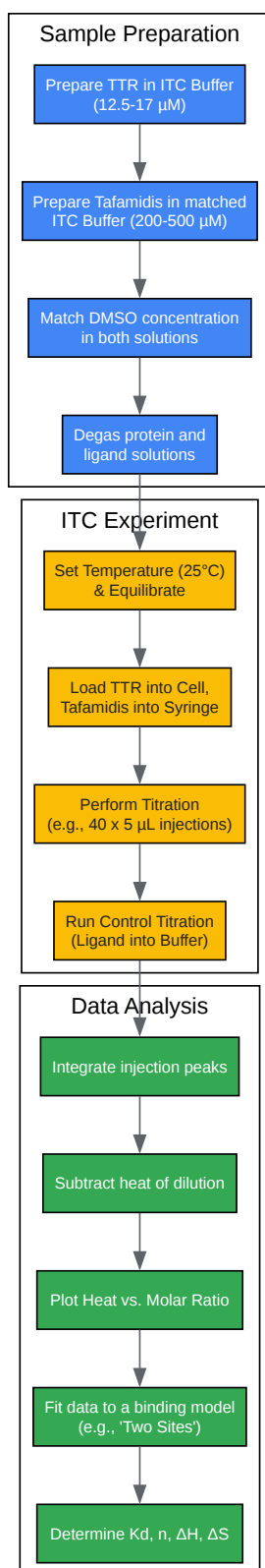
Principle of the Assay

ITC measures the heat change that occurs when a ligand (**Tafamidis**) is titrated into a solution containing a macromolecule (TTR). Each injection of the ligand results in a heat pulse that is proportional to the amount of binding. As the macromolecule becomes saturated, the heat signal diminishes. The resulting data are plotted as power ($\mu\text{cal/sec}$) versus time, and the integrated heat for each injection is then plotted against the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters of the interaction.

Mechanism of TTR Stabilization by Tafamidis

Tafamidis functions by kinetically stabilizing the TTR tetramer. It binds to the two normally unoccupied thyroxine-binding sites located at the dimer-dimer interface. This binding event strengthens the interface, raising the energy barrier for tetramer dissociation and thus preventing the formation of amyloidogenic monomers.^[1]





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References

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- 3. ESC 365 [esc365.escardio.org]
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